![molecular formula C8H8BrCl B2733698 1-Bromo-3-(2-chloroethyl)benzene CAS No. 98545-55-2](/img/structure/B2733698.png)
1-Bromo-3-(2-chloroethyl)benzene
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Overview
Description
“1-Bromo-3-(2-chloroethyl)benzene” is a chemical compound with the CAS Number: 98545-55-2 . It has a molecular weight of 219.51 .
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(2-chloroethyl)benzene” can be represented by the InChI code: 1S/C8H8BrCl/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5H2 .Chemical Reactions Analysis
Benzene derivatives, such as “1-Bromo-3-(2-chloroethyl)benzene”, can undergo electrophilic aromatic substitution reactions . In these reactions, the benzene ring is attacked by an electrophile, resulting in the substitution of hydrogens .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3-(2-chloroethyl)benzene” include a boiling point of 80-81 °C (Press: 1 Torr) and a predicted density of 1.465±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis and Material Development
1-Bromo-3-(2-chloroethyl)benzene has been utilized in various fields of organic synthesis and material development. For instance, it has been used in the synthesis of ethynylferrocene compounds, which show potential in electrochemical applications due to their reversible oxidation properties (Fink et al., 1997). Additionally, lithiophenylalkyllithiums, derived from chloro-(2-chloroethyl)benzenes, have been developed as new dilithium reagents, showcasing the versatility of 1-bromo-3-(2-chloroethyl)benzene in creating compounds with both sp2- and sp3-hybridized carbanionic centers (Yus et al., 2002).
Catalysis and Reaction Mechanisms
In catalysis and reaction mechanism studies, 1-bromo-3-(2-chloroethyl)benzene has played a significant role. For example, it has been used in ring halogenation studies of polyalkylbenzenes, aiding in understanding the selectivity and efficiency of various halogen sources and catalysts (Bovonsombat & Mcnelis, 1993). Additionally, its reaction with benzene in the presence of aluminum chloride and other catalysts has been studied to explore the polycondensation reactions essential in macromolecular compound synthesis (Kolesnikov & Korshak, 1953).
Material Science and Nanotechnology
In the field of material science and nanotechnology, derivatives of 1-bromo-3-(2-chloroethyl)benzene have been utilized in developing precursors for graphene nanoribbons. This application highlights the role of this compound in the bottom-up synthesis of materials with controlled edge morphology and narrow widths, which is crucial for advancing nanotechnology (Patil et al., 2012).
Synthesis of Novel Compounds and Pharmaceuticals
1-Bromo-3-(2-chloroethyl)benzene has also been employed in the synthesis of novel compounds, such as benzamide derivatives with potential biological activity. This demonstrates the compound's utility in pharmaceutical research and development (Bi, 2015).
Crystallography and Molecular Structure Analysis
Moreover, the compound has been significant in crystallography and molecular structure analysis. The study of its derivatives, like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, provides insights into supramolecular features like hydrogen bonding and π–π interactions, which are fundamental in understanding molecular interactions and structures (Stein et al., 2015).
Mechanism of Action
The mechanism of action for the electrophilic aromatic substitution reactions of benzene involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-(2-chloroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJAYACACWILMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-chloroethyl)benzene | |
CAS RN |
98545-55-2 |
Source
|
Record name | 1-bromo-3-(2-chloroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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